molecular formula C21H27N3O4S B11166186 3-[(2-ethylbutanoyl)amino]-N-[4-(ethylsulfamoyl)phenyl]benzamide

3-[(2-ethylbutanoyl)amino]-N-[4-(ethylsulfamoyl)phenyl]benzamide

Cat. No.: B11166186
M. Wt: 417.5 g/mol
InChI Key: MJYBGGGXBHOXEC-UHFFFAOYSA-N
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Description

3-(2-ETHYLBUTANAMIDO)-N-[4-(ETHYLSULFAMOYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylbutanamido group and an ethylsulfamoylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ETHYLBUTANAMIDO)-N-[4-(ETHYLSULFAMOYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-ethylbutanamide and 4-(ethylsulfamoyl)phenylamine, followed by their coupling to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and sulfonyl chlorides, under conditions such as reflux or room temperature with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-ETHYLBUTANAMIDO)-N-[4-(ETHYLSULFAMOYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(2-ETHYLBUTANAMIDO)-N-[4-(ETHYLSULFAMOYL)PHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately producing its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Ethylsulfonyl)phenylboronic acid
  • Phenyl boronic acid containing BODIPY dyes

Uniqueness

3-(2-ETHYLBUTANAMIDO)-N-[4-(ETHYLSULFAMOYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

3-(2-ethylbutanoylamino)-N-[4-(ethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H27N3O4S/c1-4-15(5-2)20(25)24-18-9-7-8-16(14-18)21(26)23-17-10-12-19(13-11-17)29(27,28)22-6-3/h7-15,22H,4-6H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

MJYBGGGXBHOXEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC

Origin of Product

United States

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